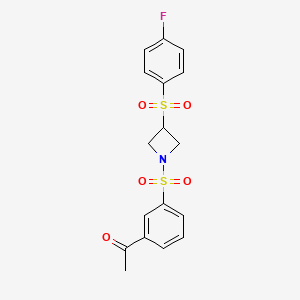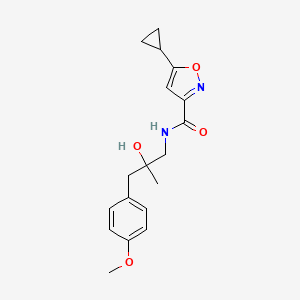
5-cyclopropyl-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-cyclopropyl-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)isoxazole-3-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives are known for their diverse biological activities and have been explored for various applications including anti-inflammatory, herbicidal, and as analogues of amino acids.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the cycloaddition of carbethoxyformonitrile oxide to appropriate amides, as seen in the synthesis of 3-carboxyisoxazole compounds . Another method includes the preparation of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, confirming the structures by NMR and MS . Additionally, a novel route to 5-substituted 3-isoxazolols has been developed using N, O-diBoc-protected beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, which avoids the formation of byproducts . Furthermore, trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol can be prepared via intramolecular ring opening of α,β-epoxy ketone oximes . Lastly, a stereoselective synthesis of a conformationally constrained analogue of aspartic acid with an isoxazole ring has been reported, showcasing the versatility of isoxazole synthesis .
Molecular Structure Analysis
Isoxazole derivatives exhibit a range of molecular structures due to the versatility of the isoxazole ring to undergo various chemical modifications. The presence of substituents such as cyclopropyl groups and benzylamines can significantly alter the chemical and biological properties of these compounds . The molecular structure of isoxazole derivatives is often confirmed using techniques like NMR and MS, ensuring the accuracy of the synthesized compounds .
Chemical Reactions Analysis
Isoxazole derivatives can participate in a variety of chemical reactions. The cyclization of N, O-diBoc-protected beta-keto hydroxamic acids to form 5-substituted 3-isoxazolols is an example of a reaction that expands the chemical diversity of isoxazole compounds . The intramolecular ring opening of α,β-epoxy ketone oximes to form isoxazolin-4-ols is another reaction that demonstrates the reactivity of the isoxazole ring . Additionally, the regioselective 1,3-dipolar cycloaddition used in the synthesis of cyclopenta[d]isoxazole derivatives highlights the potential for creating complex and biologically relevant structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the introduction of a cyclopropyl group can impact the herbicidal activity of the compound, as seen in the case of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed significant inhibition against certain weeds . The conformational constraints introduced by the isoxazole ring in amino acid analogues can also affect their physical properties and their potential as pharmaceutical agents .
Scientific Research Applications
Synthesis and Characterization
Research involving compounds with structural elements similar to "5-cyclopropyl-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)isoxazole-3-carboxamide" often focuses on their synthesis and characterization. Studies detail innovative synthetic routes and characterization techniques, laying foundational knowledge necessary for further exploration of these compounds in various applications, including medicinal chemistry and material science. For example, the synthesis of cyclopropyl-containing compounds has been explored for their potential in creating novel chemical entities with unique biological activities (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antioxidant Applications
Compounds featuring cyclopropyl and isoxazole groups have been investigated for their antimicrobial and antioxidant properties. These studies suggest potential for the development of new therapeutic agents capable of combating microbial infections and oxidative stress-related diseases. For instance, compounds structurally related to the query have shown significant antimicrobial and antioxidant activities, indicating their potential utility in developing new antimicrobial agents with added antioxidant benefits (Raghavendra et al., 2016).
Antitumor and Antileukemic Activities
The cyclopropyl and isoxazole moieties, similar to those in the compound of interest, have been part of studies aimed at discovering new antitumor and antileukemic agents. Research in this area explores the potential of these compounds to inhibit cancer cell growth and proliferation, offering promising leads for the development of novel cancer therapies. For example, novel benzimidazole derivatives have been synthesized for their potential chemotherapeutic applications, demonstrating the importance of structural moieties similar to those found in the compound of interest (Gowda et al., 2009).
Herbicidal Activity
Research has also explored the herbicidal activities of compounds containing isoxazole rings, indicating potential applications in agriculture. These studies aim to develop more efficient and environmentally friendly herbicides, addressing the growing need for sustainable agricultural practices. The design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, for example, demonstrate the application of a multitarget drug design strategy in agrochemical research, leading to compounds with significant herbicidal activity (Sun et al., 2020).
properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,10-12-3-7-14(23-2)8-4-12)11-19-17(21)15-9-16(24-20-15)13-5-6-13/h3-4,7-9,13,22H,5-6,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURSYZBGNBJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NOC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
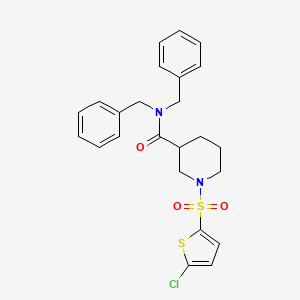
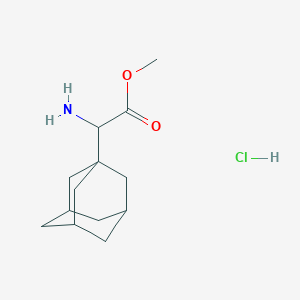
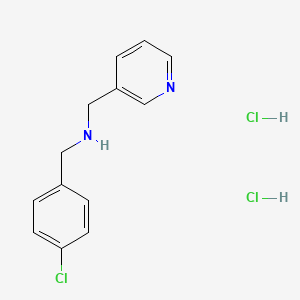
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
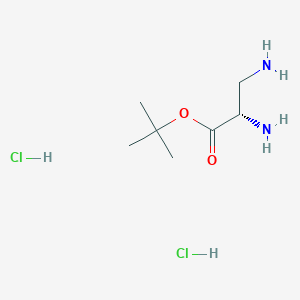
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
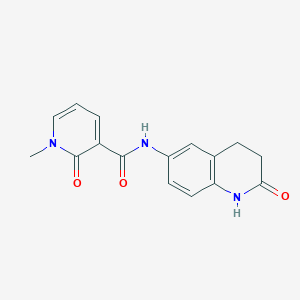
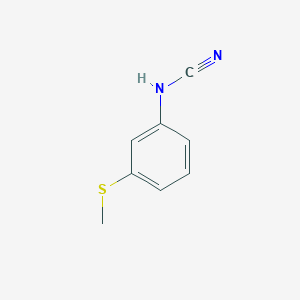
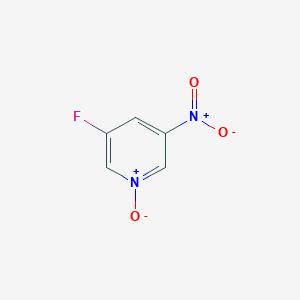
![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)
